2-Chloro-1-(difluoromethoxy)-4-fluorobenzene
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Overview
Description
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H4ClF2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that halogenated compounds can interfere with various biochemical pathways, potentially leading to downstream effects such as altered gene expression or disrupted cellular function .
Pharmacokinetics
It is known that the compound has a molecular weight of 184492 g/mol and a boiling point of 565 °C at 1 atm . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The compound’s effects likely depend on its specific targets and mode of action, as well as the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene typically involves the halogenation of benzene derivatives. One common method is the reaction of 2-chloro-4-fluorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of quinones or other oxidized compounds.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane:
2-Chloro-1-(difluoromethoxy)-4-methylbenzene: A similar compound with a methyl group instead of a fluorine atom.
(2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane: Another fluorinated ether with similar properties.
Uniqueness
2-Chloro-1-(difluoromethoxy)-4-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the difluoromethoxy group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIVXCYTLSMYHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553356 |
Source
|
Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106969-09-9 |
Source
|
Record name | 2-Chloro-1-(difluoromethoxy)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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